![molecular formula C16H22O2 B13812014 1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol is an organic compound with the molecular formula C16H22O2. This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, along with a dimethylpentene moiety. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol typically involves the following steps:
Allylation of Phenol: The initial step involves the allylation of phenol to form 4-(allyloxy)phenol. This reaction is usually carried out using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Penten-3-ol Moiety: The next step involves the formation of the 4,4-dimethyl-1-penten-3-ol moiety. This can be achieved through a Grignard reaction where 4,4-dimethyl-1-penten-3-one is reacted with a suitable Grignard reagent.
Coupling Reaction: The final step involves the coupling of 4-(allyloxy)phenol with 4,4-dimethyl-1-penten-3-ol under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl ring and dimethylpentene moiety contribute to the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
1-Allyloxy-4-propoxybenzene: Similar structure with a propoxy group instead of a dimethylpentene moiety.
4,5-Bis(allyloxy)phenyl derivatives: Compounds with multiple allyloxy groups attached to a phenyl ring.
4-(Allyloxy)-3-methylbenzyl derivatives: Compounds with an additional methyl group on the benzyl ring.
Uniqueness
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both allyloxy and dimethylpentene moieties allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C16H22O2 |
|---|---|
分子量 |
246.34 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-(4-prop-2-enoxyphenyl)pent-1-en-3-ol |
InChI |
InChI=1S/C16H22O2/c1-5-12-18-14-9-6-13(7-10-14)8-11-15(17)16(2,3)4/h5-11,15,17H,1,12H2,2-4H3 |
InChI 键 |
SIKWVQBOTZAIEN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C=CC1=CC=C(C=C1)OCC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



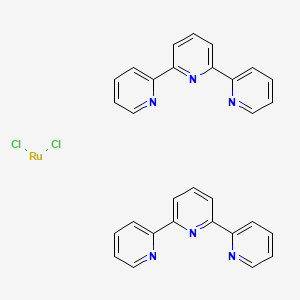
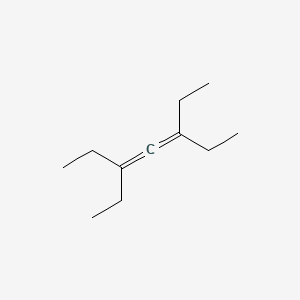
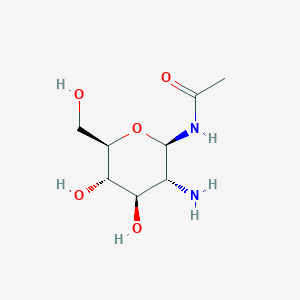


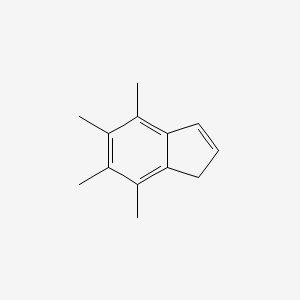

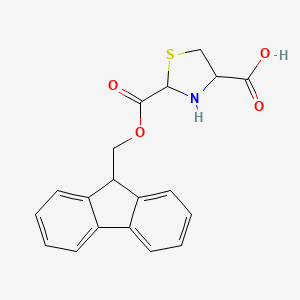
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)



